molecular formula C11H16N2O2S B382476 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea CAS No. 31979-28-9

1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B382476
CAS No.: 31979-28-9
M. Wt: 240.32g/mol
InChI Key: BPZRSWQUXMBCNF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows IUPAC conventions, where the compound is formally designated as this compound. Alternative nomenclature includes N-(4-ethoxyphenyl)-N'-(2-hydroxyethyl)thiourea and thiourea, N-(4-ethoxyphenyl)-N'-(2-hydroxyethyl)-. The compound possesses a molecular weight of 240.32 g/mol and exhibits a monoisotopic mass of 240.093249. The ChemSpider ID for this compound is 2012919, providing a unique identifier for database searches and chemical information retrieval. The molecular structure can be represented by the SMILES notation: S=C(NCCO)NC1=CC=C(OCC)C=C1, which clearly depicts the thiourea core with its characteristic sulfur-carbon double bond and the two nitrogen substituents.

The compound's systematic structure consists of a central thiourea moiety [NH-CS-NH] with specific substitutions on each nitrogen atom. The first nitrogen bears a 4-ethoxyphenyl group, while the second nitrogen is attached to a 2-hydroxyethyl chain. This substitution pattern creates an asymmetric molecule with distinct chemical and physical properties compared to symmetrical thiourea derivatives. The presence of the ethoxy group (-OCH₂CH₃) on the para position of the phenyl ring introduces electron-donating characteristics, while the hydroxyethyl group (-CH₂CH₂OH) provides both hydrophilic properties and hydrogen bonding capabilities.

Historical Context in Thiourea Derivative Research

The development of thiourea chemistry has evolved significantly since the early investigations of these compounds, with substituted derivatives gaining prominence in the latter half of the twentieth century. Thiourea derivatives containing aromatic substituents have been systematically studied due to their enhanced stability and unique electronic properties compared to simple aliphatic analogs. The introduction of alkoxyphenyl groups, particularly ethoxyphenyl substituents, emerged as a strategic modification to enhance solubility while maintaining the essential thiourea functionality. Historical research has demonstrated that para-substituted phenylthioureas exhibit distinct coordination behaviors and improved thermal stability compared to their ortho- and meta-substituted counterparts.

The hydroxyethyl substitution pattern in thiourea derivatives gained significant attention following early reports demonstrating enhanced coordination capabilities and improved crystallization properties. Research from the 1990s onwards has shown that 2-hydroxyethyl groups provide crucial hydrogen bonding sites that stabilize both molecular conformations and intermolecular interactions in solid-state structures. The combination of ethoxyphenyl and hydroxyethyl substituents represents a sophisticated approach to molecular design, incorporating both π-system interactions and hydrogen bonding capabilities within a single molecule. This dual functionality has proven particularly valuable in developing thiourea-based ligands for coordination chemistry and supramolecular applications.

Contemporary research has revealed that thiourea derivatives with mixed aromatic and aliphatic substituents often exhibit superior properties compared to symmetrically substituted analogs. The asymmetric nature of this compound allows for directional hydrogen bonding and selective coordination, making it particularly valuable in sensor applications and molecular recognition studies. The historical development of such compounds reflects the broader evolution of supramolecular chemistry, where molecular design principles have become increasingly sophisticated and target-specific.

Significance in Supramolecular Chemistry and Coordination Chemistry

The significance of this compound in supramolecular chemistry stems from its unique combination of hydrogen bond donor and acceptor sites, which enable the formation of complex supramolecular architectures. The thiourea moiety serves as a strong hydrogen bond donor through its NH groups, while the hydroxyethyl substituent provides both donor and acceptor capabilities through its terminal hydroxyl group. This multifunctional hydrogen bonding pattern allows for the construction of extended networks in solid-state structures and the formation of stable complexes in solution.

In coordination chemistry, the compound exhibits remarkable versatility due to the presence of multiple potential coordination sites. The sulfur atom of the thiourea group can act as a soft donor, while the oxygen atoms from both the ethoxy and hydroxyethyl groups provide hard donor sites. This combination enables selective coordination with various metal centers, depending on their hard-soft acid-base preferences. Recent studies have demonstrated that thiourea derivatives with similar substitution patterns can form stable complexes with transition metals, lanthanides, and even some main group elements.

The molecular design of this compound also facilitates intramolecular interactions that stabilize specific conformations. Crystal structure analyses of related compounds have revealed that intramolecular N-H···O hydrogen bonds between the thiourea NH groups and the hydroxyethyl oxygen are common, leading to the formation of stable S(7) loops. These intramolecular interactions not only influence the molecular conformation but also affect the compound's ability to participate in intermolecular associations and coordination behavior.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-10-5-3-9(4-6-10)13-11(16)12-7-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZRSWQUXMBCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 4-ethoxyaniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The ethoxy and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

Biological Applications

Antitumor Activity
Thiourea derivatives, including 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, have demonstrated significant antitumor properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the antitumor activity of similar thioureas, reporting IC50 values that indicate potent activity against multiple cancer cell lines .

Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing comparable efficacy to standard antibiotics. Minimum inhibitory concentrations (MICs) for related thiourea derivatives have been reported as low as 40 µg/mL, indicating potential for development as antimicrobial agents .

Antioxidant Activity
Thiourea compounds are recognized for their ability to scavenge free radicals, particularly hydroxyl radicals. Recent studies have shown that this compound can participate in redox reactions that mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Chemical Applications

Organic Synthesis
In organic chemistry, thioureas serve as versatile building blocks for the synthesis of more complex molecules. They are employed in the formation of heterocycles and as intermediates in the synthesis of pharmaceuticals. The ability to form hydrogen bonds enhances their utility in drug design, making them valuable scaffolds for developing new therapeutic agents .

Polymer Chemistry
Thiourea derivatives are also used as initiators in polymerization processes. The compound's structure allows it to participate in radical polymerization reactions, leading to the formation of polymers with desirable properties such as thermal stability and mechanical strength .

Case Study 1: Antitumor Efficacy

A specific study evaluated the antitumor effects of a series of thiourea derivatives, including this compound. The study involved in vitro assays on different cancer cell lines, revealing that the compound induced significant cytotoxicity with an IC50 value of approximately 25 µM against breast cancer cells. This highlights its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thioureas. In this study, this compound was tested against E. coli and S. aureus. Results showed that it exhibited an inhibition zone diameter comparable to ceftriaxone, suggesting its viability as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the inhibition of enzymes or the modulation of receptor activity, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-hydroxyethyl)thiourea
  • 1-(4-Ethoxyphenyl)-3-(2-aminoethyl)thiourea
  • 1-(4-Ethoxyphenyl)-3-(2-hydroxypropyl)thiourea

Uniqueness

1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of both ethoxy and hydroxyethyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility and ability to participate in diverse chemical reactions, making it a versatile compound in various research and industrial applications.

Biological Activity

1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O2_{2}S
  • Molecular Weight : 235.34 g/mol

The presence of both ethoxy and hydroxyethyl groups contributes to its solubility and reactivity, allowing it to interact with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. This interaction may lead to the inhibition of specific enzymes involved in metabolic pathways .
  • Modulation of Protein Function : By binding to proteins, this compound can alter their function, affecting cellular signaling pathways and potentially leading to therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that derivatives of thiourea, including this compound, possess significant antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes contributes to its antimicrobial efficacy.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses:

  • Cytokine Inhibition : It has been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .
  • Case Study : In experimental models of inflammation, administration of this compound resulted in reduced swelling and pain, highlighting its therapeutic potential.

Anticancer Activity

Thiourea derivatives are being explored for their anticancer properties:

  • Cell Viability Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines with IC50_{50} values ranging from 3 to 14 µM .
  • Mechanism : The compound appears to target molecular pathways involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Research Findings

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains; MIC comparable to antibiotics
Anti-inflammatoryInhibits IL-6 and TNF-α production
AnticancerInduces apoptosis in cancer cells; IC50_{50} values between 3-14 µM

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models when administered orally, showcasing its potential as a therapeutic agent against bacterial infections .
  • Inflammation Model : In a controlled experiment involving inflammatory bowel disease (IBD), treatment with the thiourea derivative resulted in decreased inflammation markers and improved gut health metrics compared to untreated controls .

Q & A

Q. What synthetic routes are optimal for preparing 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between substituted phenyl isothiocyanates and amino alcohols. For purity validation, use HPLC (≥95% purity threshold) coupled with mass spectrometry to confirm molecular weight. FT-IR and NMR (¹H/¹³C) should verify functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹, ethoxy C-O-C at ~1100 cm⁻¹) . Post-synthesis crystallization in ethanol or acetonitrile can enhance purity, monitored by XRD to confirm crystal lattice integrity .

Q. How can researchers screen the biological activity of this thiourea derivative?

  • Methodological Answer : Use in vitro assays to evaluate antimicrobial (e.g., MIC against S. aureus or E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), and antioxidant (DPPH radical scavenging) activities. Include positive controls (e.g., cisplatin for cytotoxicity, ascorbic acid for antioxidants) and dose-response curves (0.1–100 µM). For anti-inflammatory potential, measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How does the structural conformation of this compound influence its reactivity or bioactivity?

  • Methodological Answer : Perform single-crystal XRD to analyze bond lengths (e.g., C=S ~1.66 Å, C-N ~1.38 Å) and intramolecular hydrogen bonding (N-H⋯O or N-H⋯S). Compare with DFT-optimized structures (B3LYP/6-311++G(d,p) basis set) to assess π-conjugation and planarity. Bioactivity correlations can be modeled via QSAR, using parameters like logP and Hammett constants .

Q. What experimental strategies resolve contradictions in reported biological activities of thiourea derivatives?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay protocols, solvent effects). Replicate studies under standardized conditions (e.g., PBS buffer, 37°C). Use statistical validation (ANOVA with post-hoc tests) to isolate confounding factors. For conflicting cytotoxicity results, validate via orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR. Simulate ADMET properties (SwissADME) to assess logP (ideal range: 2–3), bioavailability, and CYP450 interactions. Use COMSOL Multiphysics with AI-driven parameter optimization to model diffusion across lipid membranes .

Q. What factorial design approaches improve yield in scaled-up synthesis?

  • Methodological Answer : Implement a Box-Behnken design to test variables: temperature (25–80°C), reaction time (2–24 hrs), and molar ratios (1:1 to 1:3). Analyze via response surface methodology (RSM) to identify optimal conditions. Monitor side reactions (e.g., hydrolysis of ethoxy groups) using GC-MS .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReference
XRDCrystal structure validationR-factor < 0.05, H-bond geometry
DFT CalculationsElectronic structure analysisB3LYP functional, solvent polarity effects
HPLC-MSPurity and molecular weight confirmationRetention time ±0.1 min, m/z tolerance ±2
COMSOL MultiphysicsDiffusion modelingMesh convergence, boundary conditions

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